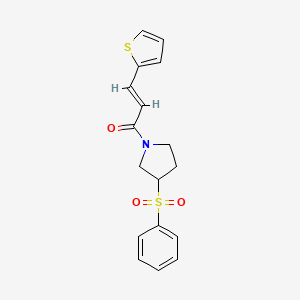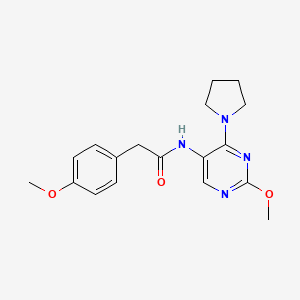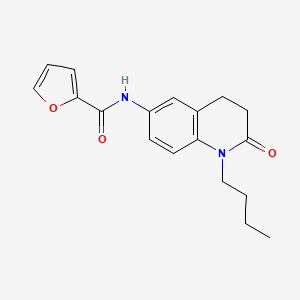![molecular formula C11H15ClN4O3S2 B2624733 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea CAS No. 885458-84-4](/img/structure/B2624733.png)
3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also inhibits the activity of tyrosine kinase, which is involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which are involved in the inflammatory response. It also reduces the levels of glucose in the blood, which is beneficial for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea in lab experiments include its ability to inhibit the activity of specific enzymes and proteins, which makes it useful for studying their functions. It also has potential applications in the development of new drugs for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential side effects and toxicity to determine its safety for use in humans. Additionally, further studies are needed to understand its mechanism of action and optimize its synthesis method for better yields and purity.
Méthodes De Synthèse
The synthesis of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea has been achieved using different methods, including the reaction of 2-chloro-5-(morpholine-4-sulfonyl)aniline with ammonium thiocyanate in the presence of a catalyst. Other methods involve the reaction of 2-chloro-5-(morpholine-4-sulfonyl)aniline with thiourea or the reaction of 2-chloro-5-(morpholine-4-sulfonyl)phenyl isothiocyanate with ammonia.
Applications De Recherche Scientifique
3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea has been studied for its potential applications in various fields of scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that it has the potential to inhibit the growth of cancer cells and reduce the inflammation caused by various diseases.
Propriétés
IUPAC Name |
1-amino-3-(2-chloro-5-morpholin-4-ylsulfonylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3S2/c12-9-2-1-8(7-10(9)14-11(20)15-13)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6,13H2,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPCRXRJNRGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

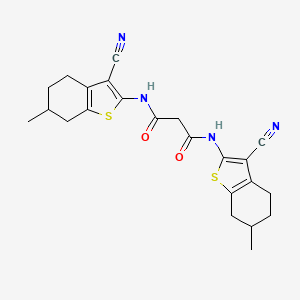
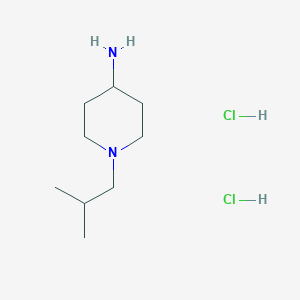
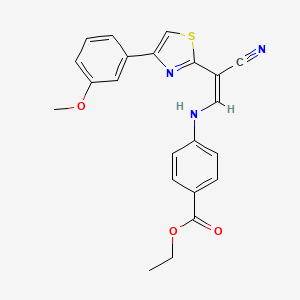


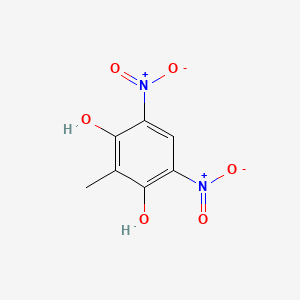
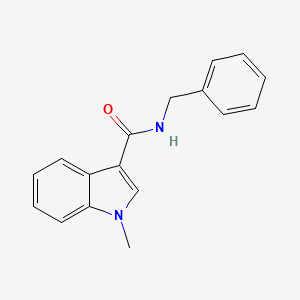
![N-Methyl-N-[2-oxo-2-[3-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindol-1-yl]ethyl]prop-2-enamide](/img/structure/B2624663.png)
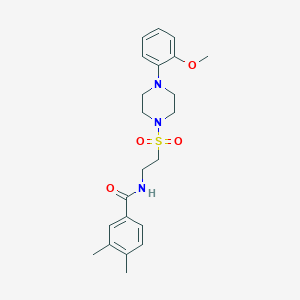
![1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2624668.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2624670.png)
